2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
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Overview
Description
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a synthetic organic compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a fluorine atom, a piperidine ring, and a sulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps:
Formation of the Piperidinyl Sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidinyl sulfonyl intermediate.
Coupling with Fluorophenol: The intermediate is then coupled with 2-fluorophenol under basic conditions to form the final product.
The reaction conditions often include the use of solvents like dichloromethane or toluene, and bases such as sodium hydroxide or potassium carbonate. The reactions are typically carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts such as copper or palladium complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
- 2-Fluoro-5-[4-(morpholin-1-ylsulfonyl)phenyl]phenol
- 2-Fluoro-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol
Uniqueness
Compared to similar compounds, 2-Fluoro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to its specific substitution pattern, which can result in distinct biological and chemical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-fluoro-5-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-16-9-6-14(12-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHOXFZGRWJEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684595 |
Source
|
Record name | 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-77-5 |
Source
|
Record name | 4-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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